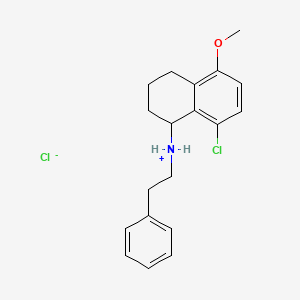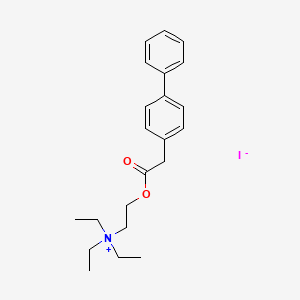
(2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate: is a quaternary ammonium salt that has garnered interest in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which combines the properties of both (2-Hydroxyethyl)triethylammonium iodide and 4-biphenylylacetate, making it a versatile agent in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate typically involves the reaction of (2-Hydroxyethyl)triethylammonium iodide with 4-biphenylylacetate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction, followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in an aqueous medium.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted quaternary ammonium salts.
Applications De Recherche Scientifique
Chemistry: (2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules, aiding in the study of protein-ligand interactions and enzyme kinetics.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and as an additive in the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of (2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes. Its quaternary ammonium structure allows it to interact with negatively charged biomolecules, facilitating its binding and subsequent biological effects.
Comparaison Avec Des Composés Similaires
- (2-Hydroxyethyl)trimethylammonium iodide
- (2-Hydroxyethyl)triethylammonium chloride
- (2-Hydroxyethyl)triethylammonium bromide
Comparison: (2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate is unique due to the presence of the 4-biphenylylacetate moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility and stability, making it more suitable for certain applications in research and industry. The presence of the biphenyl group also allows for additional interactions with biological targets, potentially leading to more potent effects.
Propriétés
Numéro CAS |
64048-46-0 |
|---|---|
Formule moléculaire |
C22H30INO2 |
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
triethyl-[2-[2-(4-phenylphenyl)acetyl]oxyethyl]azanium;iodide |
InChI |
InChI=1S/C22H30NO2.HI/c1-4-23(5-2,6-3)16-17-25-22(24)18-19-12-14-21(15-13-19)20-10-8-7-9-11-20;/h7-15H,4-6,16-18H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
BYFIASYPXXINDD-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



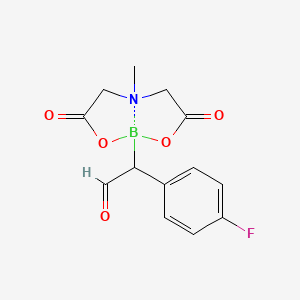
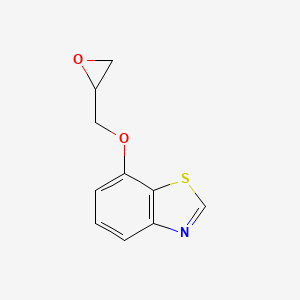
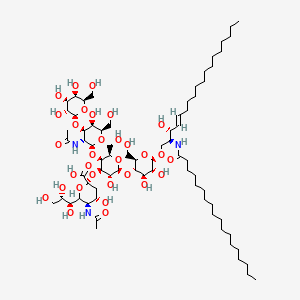
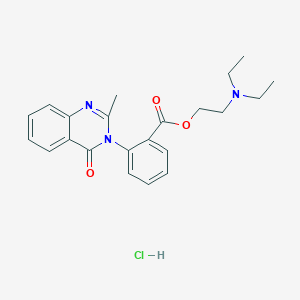
![Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt](/img/structure/B13783444.png)
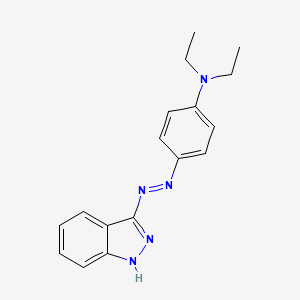
![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)
![Ethyl 2-[bis(benzenesulfonyl)amino]acetate](/img/structure/B13783458.png)

![9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]-](/img/structure/B13783463.png)
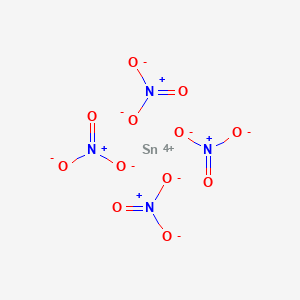
![calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13783480.png)
